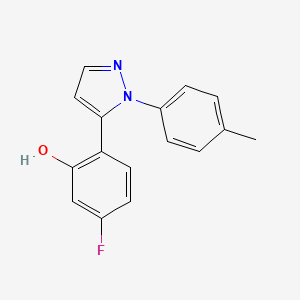
5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol
Descripción general
Descripción
5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C16H13FN2O and its molecular weight is 268.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its structure, synthesis, and various biological activities, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13FN2O
- Molecular Weight : 268.28 g/mol
- IUPAC Name : 5-fluoro-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
- CAS Number : 876950-48-0
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of fluorine and a phenolic group enhances its pharmacological profile.
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. For instance, compounds similar to this compound have demonstrated efficacy against various viruses:
| Virus Type | Activity | EC50 (μM) | Reference |
|---|---|---|---|
| HIV-1 | Potent inhibition | 3.98 | MDPI |
| Influenza A & B | High efficacy | Not specified | MDPI |
| Respiratory Syncytial Virus | Notable activity | Not specified | MDPI |
These findings suggest that this compound could be a candidate for further development as an antiviral agent.
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial properties. In vitro tests have shown that certain pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibition observed | 25 μg/mL | PMC |
| Escherichia coli | Moderate inhibition | 50 μg/mL | PMC |
These results indicate that the compound may serve as a basis for developing new antibacterial agents.
Case Studies
-
Study on Antiviral Efficacy :
A study focused on the antiviral properties of various pyrazole derivatives found that modifications to the pyrazole ring significantly impacted their effectiveness against HIV. The study reported an EC50 of 3.98 μM for a closely related compound, suggesting that structural similarities may confer similar antiviral properties to this compound . -
Antibacterial Screening :
Another investigation assessed the antibacterial activity of several pyrazole derivatives against common pathogens. The findings indicated that compounds with similar structural motifs showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .
Propiedades
IUPAC Name |
5-fluoro-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNNCUZOXVUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















